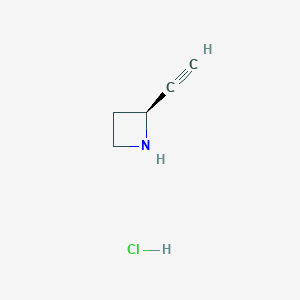
(S)-2-Ethynylazetidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Ethynylazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethynyl group attached to the second carbon of the azetidine ring, and it is commonly available as its hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Ethynylazetidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Ethynylazetidinehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, saturated amines from reduction, and substituted azetidines from nucleophilic substitution.
Scientific Research Applications
(S)-2-Ethynylazetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (S)-2-Ethynylazetidinehydrochloride exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to enzymes and receptors. The azetidine ring’s nitrogen can act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Ethynylpyrrolidinehydrochloride: Similar structure but with a five-membered ring.
(S)-2-Ethynylpiperidinehydrochloride: Similar structure but with a six-membered ring.
(S)-2-Ethynylazetidine: The free base form without the hydrochloride salt.
Uniqueness
(S)-2-Ethynylazetidinehydrochloride is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its five- and six-membered counterparts. The presence of the ethynyl group further enhances its versatility in synthetic applications.
Properties
Molecular Formula |
C5H8ClN |
|---|---|
Molecular Weight |
117.58 g/mol |
IUPAC Name |
(2S)-2-ethynylazetidine;hydrochloride |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H/t5-;/m1./s1 |
InChI Key |
HSUQISAQVNWGLF-NUBCRITNSA-N |
Isomeric SMILES |
C#C[C@@H]1CCN1.Cl |
Canonical SMILES |
C#CC1CCN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


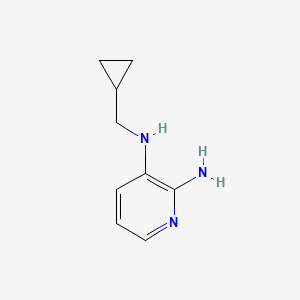
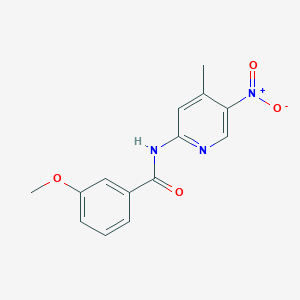

![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)
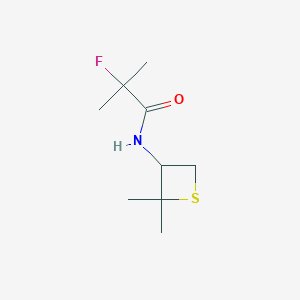
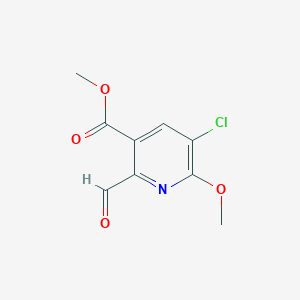


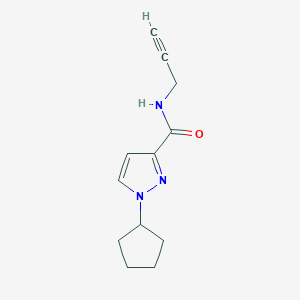
![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
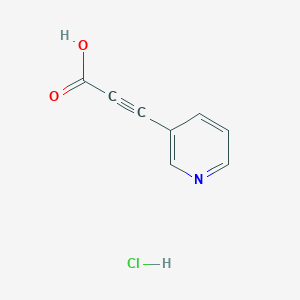
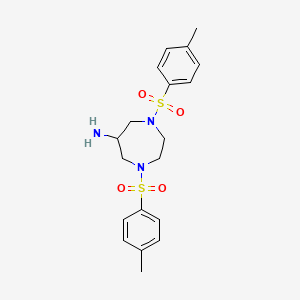
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
